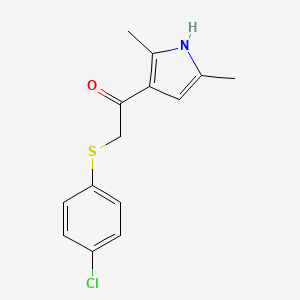

2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

Description

This compound features a ketone backbone substituted with a 2,5-dimethylpyrrole ring and a 4-chlorophenylthioether group. The thioether linkage (S-C₆H₄Cl) distinguishes it from analogs with oxygen-based or halogen substituents.

Properties

Molecular Formula |

C14H14ClNOS |

|---|---|

Molecular Weight |

279.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C14H14ClNOS/c1-9-7-13(10(2)16-9)14(17)8-18-12-5-3-11(15)4-6-12/h3-7,16H,8H2,1-2H3 |

InChI Key |

RYRWJNZCZJTXED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)CSC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Thioether Formation: The chlorophenyl thioether can be formed by reacting 4-chlorothiophenol with an appropriate alkyl halide under basic conditions.

Coupling Reaction: The final step involves coupling the pyrrole derivative with the chlorophenyl thioether under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one may have applications in:

Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and pyrrole groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

- Thioether vs. Sulfoxide/Sulfone : The thioether group in the target compound is less polar than sulfoxides (e.g., 1f in ), reducing solubility in polar solvents but increasing membrane permeability .

- Chloro vs.

- Aromatic Substituents : Compounds with methoxyphenyl (3d) or fluorobenzyl () groups exhibit altered electronic profiles. Methoxy groups enhance electron-donating effects, while fluorine introduces steric and electronic effects that can improve metabolic stability .

Biological Activity

2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies regarding its effects on various biological systems.

The compound is characterized by the following:

- Chemical Formula : C13H14ClNOS

- CAS Number : 75129-73-6

- Molecular Weight : 273.77 g/mol

Biological Activity Overview

Research indicates that derivatives of pyrrole and thiazole, including this compound, exhibit significant biological activities such as antitumor, anti-inflammatory, and antimicrobial effects.

Antitumor Activity

Studies have shown that compounds similar to this compound display cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : Compounds with similar thiazole and pyrrole moieties have demonstrated IC50 values ranging from 1.61 to 2.00 µg/mL against different cancer cell lines, indicating potent antitumor activity .

Anti-inflammatory Effects

Pyrrole derivatives are noted for their anti-inflammatory properties. The presence of the chlorophenyl group in the structure enhances the compound's ability to inhibit pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi:

- Activity Against Fungi : Compounds with thiazole and pyrrole structures exhibited significant antifungal activity against pathogens like Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chlorophenyl Group : Enhances lipophilicity and facilitates interaction with biological targets.

- Thioether Linkage : Contributes to the overall stability and reactivity of the compound.

- Pyrrole Moiety : Imparts essential pharmacological properties, including antioxidant effects .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Antitumor Efficacy Study :

- A study evaluated the cytotoxic effects of a series of thiazole-pyrrole derivatives against human cancer cell lines (e.g., A549, HeLa). The results indicated that modifications in the phenyl ring significantly affected cytotoxicity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Mechanism Investigation :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one be validated experimentally?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. A purity threshold of ≥95% is typical for research-grade compounds .

- Nuclear Magnetic Resonance (NMR) : Confirm structure via H and C NMR. Key signals include the 4-chlorophenyl protons (δ 7.2–7.4 ppm), pyrrole methyl groups (δ 1.8–2.1 ppm), and ketone carbonyl (δ ~200 ppm in C NMR) .

- Mass Spectrometry (MS) : Compare observed molecular ion ([M+H]) with theoretical mass (e.g., exact mass 319.08 g/mol) .

Q. What solvents are suitable for dissolving this compound in biological assays?

- Methodological Answer :

- Primary Solvent : Dimethyl sulfoxide (DMSO) is recommended due to its high solubility (e.g., >16 mg/mL for structurally related compounds) .

- Aqueous Buffers : For cell-based assays, dilute DMSO stock into PBS or culture media, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-test solubility via dynamic light scattering (DLS) if precipitates form .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

- Methodological Answer :

- Crystallization Screening : Use vapor diffusion with mixed solvents (e.g., DMSO:methanol 1:3) and PEG-based precipitants. Monitor crystal growth at 4°C to stabilize hydrophobic interactions .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters: anisotropic displacement parameters for Cl and S atoms, and twin refinement if data shows pseudo-merohedral twinning .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å) to resolve the thioether bond geometry .

Q. What synthetic strategies address regioselective challenges in modifying the pyrrole ring?

- Methodological Answer :

- Electrophilic Substitution : Direct bromination at the pyrrole’s α-position using N-bromosuccinimide (NBS) in acetic acid at 0°C. Monitor regioselectivity via H NMR .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the 3-position. Use Pd(PPh) catalyst and CsCO base in THF/HO .

- Protection/Deprotection : Protect the ketone with ethylene glycol (ketal formation) before modifying the pyrrole to prevent side reactions .

Q. How can contradictions in biological activity data (e.g., USP14 inhibition vs. off-target effects) be resolved?

- Methodological Answer :

- Selectivity Profiling : Perform kinase/deubiquitinase panels (e.g., Eurofins KinaseProfiler™) to rule out off-target effects. Compare IC values with structurally related inhibitors (e.g., IU1-47, IC = 1–5 μM) .

- CRISPR Knockout : Validate target engagement by comparing activity in USP14-knockout vs. wild-type cell lines .

- Molecular Dynamics (MD) : Simulate binding modes using AutoDock Vina to identify critical interactions (e.g., thioether-Cl with USP14’s catalytic cysteine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.